Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Structural Isomerism
The compound exhibits limited structural isomerism due to its rigid substitution pattern:
Conformational Flexibility
The compound’s conformational landscape is influenced by:
- Rotatable Bonds : Five rotatable bonds, primarily within the ethyl carboxylate group and the linkage between the pyrazole and thiazole rings.
- Torsional Angles : The thiazole and pyrazole rings adopt planar conformations, while the ethyl group and 4-chlorophenyl substituent exhibit rotational freedom.
PubChem3D conformer models suggest that low-energy conformers prioritize:
- Minimized steric hindrance between the 4-chlorophenyl group and the trifluoromethyl group.
- Stabilization of the ester group via intramolecular interactions.
| Conformational Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 85.2 Ų | |
| Rotatable Bond Count | 5 |
The TPSA value indicates moderate polarity, influencing solubility and permeability. Computational studies using MMFF94s force fields predict that the compound’s bioactivity may correlate with specific conformers that optimize hydrophobic and electrostatic interactions.
Properties
IUPAC Name |
ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLQNYWSPXULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363289 | |
| Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159885-63-9 | |
| Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds target a wide range of biological receptors, indicating that the compound may also have diverse targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target. The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse downstream effects. The specific pathways and effects would depend on the exact nature of the target and the specific structure of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its exact structure and the nature of its targets.
Biochemical Analysis
Biochemical Properties
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound’s pyrazole ring can inhibit certain kinases, thereby modulating cell signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can maintain its biological activity, although some changes in cellular function may occur with prolonged exposure. For instance, chronic exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function. At higher doses, toxic effects may be observed, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can increase the production of antioxidant metabolites, enhancing the cell’s ability to counteract oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in mitochondria can enhance its antioxidant effects by directly targeting mitochondrial oxidative stress.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enable it to modulate gene expression by interacting with transcription factors and other nuclear proteins. Additionally, its presence in the cytoplasm can influence various signaling pathways and cellular processes.
Biological Activity
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₁ClF₃N₃O₂S
- Molecular Weight : 401.8 g/mol
- Melting Point : 98–100 °C
- CAS Number : 159885-63-9
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole carboxylates. The structural elucidation is performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. The compound was tested against several phytopathogenic fungi using the mycelium growth inhibition method. Notably, it showed promising antifungal activity with an EC50 value comparable to established fungicides.
| Compound | Target Fungi | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| This compound | Rhizoctonia solani | 0.37 | Lower than carbendazol |
| Carbendazol | Rhizoctonia solani | <0.10 | Standard control |
The compound demonstrated effective inhibition against Rhizoctonia solani, indicating its potential as a fungicide in agricultural applications .
Anti-inflammatory and Antimicrobial Properties
In addition to antifungal activity, derivatives of this compound have been evaluated for anti-inflammatory and antimicrobial properties. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes and exhibit antibacterial effects against various pathogens.
A recent study reported that substituted pyrazoles possess significant anti-inflammatory activity superior to standard treatments like diclofenac sodium. The presence of specific substituents on the pyrazole ring enhances these activities .
Case Studies
-
Antifungal Efficacy in Agriculture :
A field study demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. -
Pharmacological Screening :
In vitro tests revealed that this compound exhibited cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit potential anticancer properties. Specifically, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that the incorporation of trifluoromethyl groups enhances biological activity by increasing lipophilicity and metabolic stability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. This compound has shown promising results against various pathogens in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for agricultural applications, particularly in pesticide formulation. Compounds with thiazole and pyrazole moieties are being explored for their effectiveness against pests while minimizing environmental impact. Research has demonstrated that such compounds can act as effective insecticides and fungicides .
Material Science Applications
Polymer Synthesis
In material science, the compound can be utilized in the synthesis of polymers with specific properties. The incorporation of thiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical strength. Recent studies have focused on creating polymeric materials that exhibit improved performance characteristics for applications in coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives with trifluoromethyl groups significantly inhibited cancer cell growth in vitro. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Pesticide Efficacy | Evaluated as an effective insecticide with low toxicity to non-target organisms. |
| Study 4 | Polymer Properties | Developed a new polymer blend incorporating thiazole derivatives that exhibited enhanced mechanical properties. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₁ClF₃N₃O₂S | 401.79 | 4-Cl-phenyl-thiazole, CF₃ | 3.8 | 0.12 |
| Ethyl 1-(4-Methylphenyl)-5-(CF₃)-pyrazole-4-carboxylate | C₁₄H₁₃F₃N₂O₂ | 298.26 | 4-Me-phenyl | 3.2 | 0.45 |
| Ethyl 3-[1-(4-F-phenyl)-pyrazol-4-yl]-oxadiazole-5-carboxylate | C₁₄H₁₁FN₄O₃ | 318.27 | 4-F-phenyl, oxadiazole | 2.9 | 0.78 |
| Ethyl 1-(4-NO₂-phenyl)-5-(CF₃)-pyrazole-4-carboxylate | C₁₃H₁₀F₃N₃O₄ | 329.24 | 4-NO₂-phenyl | 2.5 | 1.20 |
*Predicted using ChemAxon and ACD/Labs software.
Q & A
Q. Example protocol :
Synthesize ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate via cyclocondensation of ethyl acetoacetate with trifluoroacetohydrazide .
Introduce the thiazole subunit using 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea derivatives .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via H NMR and X-ray crystallography .
[Basic] How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its conformation?
X-ray crystallography is the gold standard for structural validation. Key findings include:
- Planarity : The pyrazole and thiazole rings adopt near-coplanar arrangements, with dihedral angles <10° between rings .
- Intermolecular interactions :
- C–H···O hydrogen bonds between the ester carbonyl and adjacent aromatic protons.
- π-π stacking between chlorophenyl and trifluoromethylpyrazole moieties (distance: 3.5–3.8 Å) .
- Torsional angles : The ethyl carboxylate group exhibits rotational flexibility, influencing packing efficiency .
Q. Methodological steps :
- Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELXL-97, achieving R-factors <0.05 .
[Advanced] How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?
Yield optimization requires addressing instability of intermediates like trifluoromethylpyrazole derivatives:
- Key strategies :
- Temperature control : Maintain reactions at 0–5°C during thiourea coupling to prevent decomposition .
- Catalyst selection : Use Pd(PPh) for Suzuki couplings (yield improvement: 15–20% vs. PdCl) .
- One-pot reactions : Combine cyclocondensation and thiazole formation in a single pot to reduce intermediate isolation (e.g., Biginelli reaction protocols) .
Q. Data from evidence :
- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis achieved 78% yield using DMF-DMA as a cyclizing agent at 80°C for 10 hours .
- Thiourea intermediates require anhydrous conditions to avoid hydrolysis (moisture content <0.1%) .
[Advanced] How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
Discrepancies in H NMR chemical shifts or IR stretching frequencies arise from solvent effects or conformational flexibility. Mitigation strategies:
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level, incorporating solvent models (e.g., PCM for DMSO) .
- Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in ester groups .
- Experimental calibration : Use internal standards (e.g., TMS for NMR) and compare with structurally validated analogs .
Q. Case study :
- For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-predicted H NMR shifts deviated by <0.2 ppm after solvent correction .
[Advanced] What handling protocols are critical for maintaining compound stability during biological assays?
The compound’s ester group and trifluoromethyl moiety are prone to hydrolysis and photodegradation:
- Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .
- Solution preparation : Use anhydrous DMSO for stock solutions (water content <0.01% by Karl Fischer titration) .
- In vitro assays : Add antioxidants (e.g., 0.1% BHT) to incubation media to inhibit radical-mediated degradation .
[Advanced] How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
SAR studies focus on modifying substituents to enhance bioactivity:
- Variable substituents :
- Biological testing :
- Screen analogs for antimicrobial activity (MIC assays against S. aureus and E. coli) .
- Evaluate antitumor potential via MTT assays (IC values in HeLa and MCF-7 cell lines) .
Q. Data-driven approach :
- A pyrazolone analog with a thiophen-2-ylmethanone substituent showed IC = 12.3 µM against MCF-7 cells .
[Basic] What analytical techniques are essential for confirming purity and structural integrity?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with purity >98% .
- Spectroscopy :
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
[Advanced] What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
